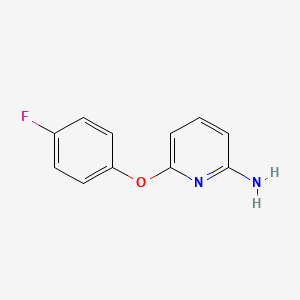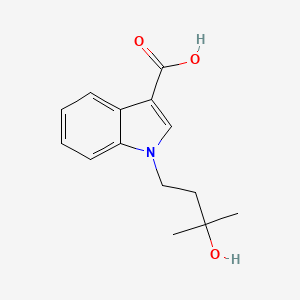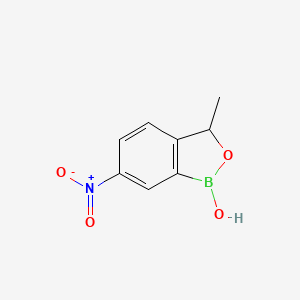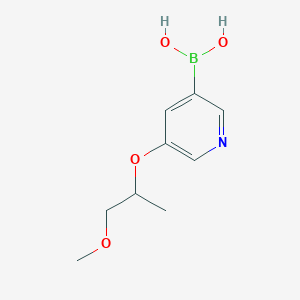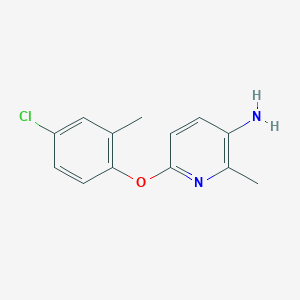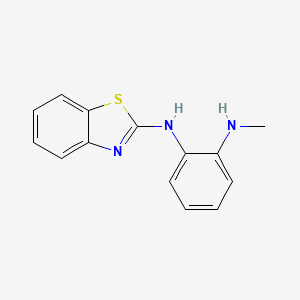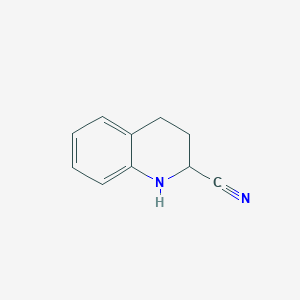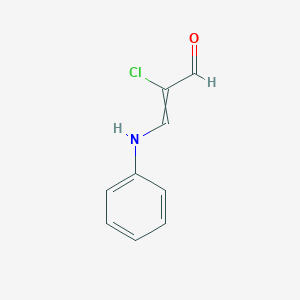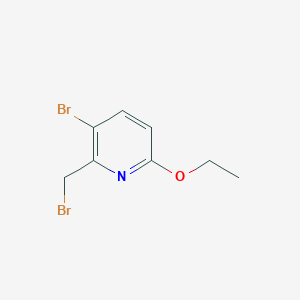![molecular formula C12H8Cl2N2O B13870633 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13870633.png)
1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is a heterocyclic compound featuring a pyrimidine ring substituted with a 2,3-dichlorophenyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone typically involves the condensation of 2,3-dichlorobenzaldehyde with a suitable pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparación Con Compuestos Similares
- 1-[5-(2,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
- 1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone
- 1-[5-(2,3-Dichlorophenyl)pyrimidin-4-yl]ethanone
Comparison: 1-[5-(2,3-Dichlorophenyl)pyrimidin-2-yl]ethanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C12H8Cl2N2O |
|---|---|
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
1-[5-(2,3-dichlorophenyl)pyrimidin-2-yl]ethanone |
InChI |
InChI=1S/C12H8Cl2N2O/c1-7(17)12-15-5-8(6-16-12)9-3-2-4-10(13)11(9)14/h2-6H,1H3 |
Clave InChI |
HVFIKRNTTZAEPC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C(C=N1)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13870555.png)
